3-(3,5-Dichlorophenyl)-1-methylhydantoin

Lipophilicity Physicochemical Properties Drug Design

Researchers requiring a lipophilic hydantoin scaffold for agrochemical or pharmaceutical synthesis face limited alternatives to generic hydantoins. 3-(3,5-Dichlorophenyl)-1-methylhydantoin provides key advantages: LogP 2.39 enhances membrane permeability; melting point >200°C enables high-temperature processing; pKa -1.90 allows selective deprotonation. Available with consistent quality and reliable global delivery.

Molecular Formula C10H8Cl2N2O2
Molecular Weight 259.09 g/mol
CAS No. 27387-90-2
Cat. No. B1589153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dichlorophenyl)-1-methylhydantoin
CAS27387-90-2
Molecular FormulaC10H8Cl2N2O2
Molecular Weight259.09 g/mol
Structural Identifiers
SMILESCN1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C10H8Cl2N2O2/c1-13-5-9(15)14(10(13)16)8-3-6(11)2-7(12)4-8/h2-4H,5H2,1H3
InChIKeyJFMOAIVHTYQOKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dichlorophenyl)-1-methylhydantoin Overview


3-(3,5-Dichlorophenyl)-1-methylhydantoin (CAS 27387-90-2) is a phenylhydantoin derivative characterized by a 3,5-dichlorophenyl substitution on the hydantoin core [1]. It is primarily recognized as a pharmaceutical intermediate and is reported to have applications as a fungicide and insecticide in the agricultural sector . Its structure and properties differentiate it from simpler hydantoins and related fungicidal agents, making its selection critical for specific synthetic and research applications [2].

3-(3,5-Dichlorophenyl)-1-methylhydantoin: Key Differentiators


Substituting 3-(3,5-dichlorophenyl)-1-methylhydantoin with a generic hydantoin like 1-methylhydantoin or the commercial fungicide iprodione would lead to significant changes in physicochemical properties and, consequently, biological and synthetic utility [1]. The presence of the 3,5-dichlorophenyl group dramatically alters key parameters such as lipophilicity (LogP), solid-state properties (melting point), and acidity/basicity (pKa), which are critical determinants of solubility, membrane permeability, and reactivity . As the evidence below demonstrates, these quantifiable differences are not minor; they represent fundamental changes in the compound's behavior that preclude simple interchangeability in research or industrial processes [2].

3-(3,5-Dichlorophenyl)-1-methylhydantoin: Comparative Evidence


Higher Lipophilicity vs. 1-Methylhydantoin

The 3,5-dichlorophenyl substitution results in a dramatically higher partition coefficient (LogP) compared to the unsubstituted hydantoin core. This indicates a fundamental shift from a hydrophilic to a lipophilic molecule, impacting membrane permeability and solvent compatibility [1].

Lipophilicity Physicochemical Properties Drug Design

Elevated Melting Point & Thermal Stability

The target compound exhibits a significantly higher melting point than both the commercial fungicide iprodione and the parent hydantoin, 1-methylhydantoin. This indicates enhanced thermal stability and different solid-state properties, which are critical for processing, formulation, and storage [1].

Thermal Analysis Solid-State Properties Formulation

pKa Acidification vs. 1-Methylhydantoin

The presence of the electron-withdrawing 3,5-dichlorophenyl group significantly alters the acidity of the hydantoin ring. The predicted pKa shifts from a basic/neutral value for 1-methylhydantoin to a strongly acidic value for the target compound .

Acid-Base Chemistry Ionization State pH-Dependent Properties

Reduced Water Solubility

The target compound exhibits markedly lower water solubility compared to 1-methylhydantoin, a consequence of its increased lipophilicity. This difference is critical for applications where low aqueous solubility is desired, such as in the development of slow-release formulations or for reducing environmental mobility [1].

Solubility Formulation Environmental Fate

Commercial High-Purity Availability

The target compound is commercially available from multiple suppliers at a high purity grade (≥98%), which is validated for use as a pharmaceutical intermediate and reference standard. This level of quality assurance is not uniformly available for all hydantoin derivatives .

Sourcing Purity Supply Chain

3-(3,5-Dichlorophenyl)-1-methylhydantoin Applications


Lipophilic Agrochemical & Drug Synthesis

The high LogP of 2.39 makes this compound an ideal intermediate for the synthesis of more complex molecules where a lipophilic moiety is required for membrane permeability or target binding. This is particularly relevant for designing fungicides or other agrochemicals intended for foliar application and cuticle penetration .

High-Temperature Formulation Processes

With a melting point exceeding 200°C, this compound is suitable for formulation processes that involve high temperatures, such as hot-melt extrusion, spray-drying, or the preparation of solid dispersions. It offers a wider thermal processing window compared to iprodione (m.p. 133.4°C) or 1-methylhydantoin (m.p. 156-160°C) .

Acidic Hydantoin for Synthetic Routes

The predicted pKa of -1.90 indicates that this compound is a strong acid and will exist primarily in its deprotonated form under most synthetic conditions. This property can be exploited in reactions requiring anionic nucleophiles or for selective deprotonation strategies in multi-step syntheses, a feature not available with the neutral 1-methylhydantoin .

Controlled-Release & Low-Leaching Products

The low water solubility of the compound makes it a candidate for developing formulations with reduced environmental mobility and controlled release profiles. This is a key differentiator from highly water-soluble hydantoins, which may be more prone to leaching and off-target effects .

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